N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Description
This compound features a benzothiazole core substituted with a chlorine atom at position 6, a phenyl group linked via a propanamide chain, and a pyridin-3-ylmethyl moiety as a secondary substituent on the amide nitrogen. Its molecular formula is C₂₂H₁₈ClN₃OS, with a molecular weight of 408.9 g/mol (calculated).
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3OS/c23-18-9-10-19-20(13-18)28-22(25-19)26(15-17-7-4-12-24-14-17)21(27)11-8-16-5-2-1-3-6-16/h1-7,9-10,12-14H,8,11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILOMYWKIYAGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions to form 6-chlorobenzo[d]thiazol-2-amine. This intermediate is then reacted with phenylacetic acid and pyridin-3-ylmethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. Purification steps, such as recrystallization or chromatography, are implemented to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide has been studied for its antimicrobial properties. It exhibits activity against various bacterial and fungal strains, making it a potential candidate for developing new antibiotics.
Medicine: The compound has shown promise in medicinal chemistry due to its potential pharmacological activities. It has been evaluated for its anti-inflammatory, analgesic, and anticancer properties. Studies have indicated its ability to inhibit the proliferation of cancer cells and modulate inflammatory pathways.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties are leveraged to create advanced polymers, coatings, and other functional materials.
Mechanism of Action
The mechanism by which N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide exerts its effects involves interactions with specific molecular targets. It binds to enzymes or receptors, leading to the modulation of biological pathways. For example, in cancer treatment, it may inhibit key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
N-(4-Methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide (CAS 895005-71-7)
- Structure : The benzothiazole ring is substituted with a methoxy group at position 4 instead of chlorine.
- Molecular Formula : C₂₃H₂₁N₃O₂S (MW: 403.5 g/mol).
- No data on melting point, solubility, or biological activity are available .
N-(6-Nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide (CAS 886900-24-9)
- Structure : Features a nitro group at position 6 of the benzothiazole and a p-tolylthio group on the propanamide chain.
- Molecular Formula : C₂₃H₂₀N₄O₃S₂ (MW: 464.6 g/mol).
- Key Differences: The nitro group increases electrophilicity, which may enhance interactions with nucleophilic residues in target proteins.
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide
Variations in the Amide Side Chain
N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 3a in )
- Structure : Acetamide backbone with a 4-phenylpiperazine substituent.
- Synthesis : Yielded 86.4% via reflux in acetonitrile/DMF.
- Key Data :
- Melting Point : 225–226°C.
- IR Peaks : 1686 cm⁻¹ (C=O stretch), confirming amide formation.
- Comparison : The piperazine moiety enhances solubility and may confer dopamine receptor affinity, a common feature in neuroactive compounds .
N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylsulfonyl)propanamide hydrochloride
- Structure: Propanamide chain modified with a dimethylaminopropyl group and phenylsulfonyl substituent.
- Dimethylaminopropyl introduces a cationic center at physiological pH, improving water solubility .
Observations :
- Chlorophenyl substitution (Compound 10 vs. 9) slightly improves activity.
- Nitroguanidino extension (Compounds 15–16) significantly enhances scores, suggesting the importance of extended side chains for target engagement .
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide, with the CAS number 895023-79-7, is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of 407.9 g/mol. The compound features a benzothiazole core substituted with a chloro group at the 6-position, a phenyl group, and a pyridin-3-ylmethyl group. These structural attributes contribute to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 407.9 g/mol |
| CAS Number | 895023-79-7 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study highlighted that compounds with similar structural features inhibited the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. These compounds demonstrated apoptosis-promoting effects and induced G2/M cell cycle arrest through mitochondrial-dependent pathways by modulating pro-apoptotic and anti-apoptotic proteins such as p53 and Bcl-2 .
The mechanism underlying the anticancer activity of this compound involves:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by altering the balance between pro-apoptotic and anti-apoptotic proteins.
- Cell Cycle Arrest : It induces G2/M phase arrest, preventing cancer cells from proliferating.
- Inhibition of Cell Migration : Similar compounds have been shown to decrease cell migration, which is crucial for metastasis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The benzothiazole moiety is known for its broad-spectrum antimicrobial properties, making this compound a candidate for further exploration in treating bacterial and fungal infections .
Anti-inflammatory Properties
Studies have also indicated that related benzothiazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential applications in inflammatory diseases where these cytokines play a critical role .
Case Studies and Research Findings
- Case Study on Antitumor Activity : A systematic evaluation of benzothiazole derivatives showed that those with electron-withdrawing groups like chlorine exhibited enhanced cytotoxicity against cancer cell lines. The presence of the chloro group in this compound likely contributes to its potent biological activity .
- Synthesis and Evaluation : A recent study synthesized several benzothiazole derivatives and evaluated their biological activity, confirming that those similar to this compound displayed significant inhibition of tumor growth and inflammatory responses in vitro .
Q & A
Q. What synthetic strategies are recommended for preparing N-(6-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide?
A two-step approach is common:
Substitution Reaction : React 6-chlorobenzo[d]thiazol-2-amine with 3-phenylpropanoic acid chloride under alkaline conditions to form the amide intermediate.
N-Alkylation : Introduce the pyridin-3-ylmethyl group via alkylation using a halide derivative (e.g., 3-(bromomethyl)pyridine) in the presence of a base like NaH or K₂CO₃.
Optimization Tip: Mild conditions (e.g., room temperature, DMF solvent) improve selectivity and reduce side reactions .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine protons at δ 8.2–8.8 ppm, benzo[d]thiazole protons at δ 7.5–7.9 ppm).
- X-ray Crystallography : Resolve stereochemistry and confirm the absence of polymorphs .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy).
Q. How can common impurities be identified during synthesis?
- HPLC-MS : Detect byproducts like unreacted starting materials (e.g., free pyridin-3-ylmethanol) or over-alkylated derivatives.
- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress and isolate intermediates .
Q. What purification methods are effective for this compound?
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) for polar impurities.
- Recrystallization : Use ethanol/water mixtures to enhance crystalline purity .
Q. What solubility properties should researchers anticipate?
The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Pre-formulation studies should assess pH-dependent solubility (e.g., 1–10 mg/mL in DMSO) .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be resolved?
- Comparative Analysis : Replicate experiments under standardized conditions (e.g., cell lines, assay protocols) to isolate variables .
- Purity Verification : Use HPLC (≥95% purity threshold) to rule out impurity-driven artifacts .
- Structural Confirmation : Validate batch-to-batch consistency via X-ray crystallography or 2D NMR .
Q. What computational methods predict the compound’s target interactions?
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps.
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions at elevated temperatures .
Q. What strategies mitigate degradation during storage?
- Stability Studies : Store aliquots at –20°C under nitrogen and monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks).
- Lyophilization : Improve long-term stability by lyophilizing from tert-butanol/water mixtures .
Q. How do substituents influence the compound’s pharmacokinetic profile?
- Pyridine vs. Benzene Substitution : The pyridin-3-ylmethyl group enhances blood-brain barrier penetration compared to benzyl analogs.
- Chlorine Position : 6-Chloro on the benzo[d]thiazole improves metabolic stability by reducing CYP450 oxidation .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
